Potassium cinnoline-3-carboxylate
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Description
Potassium cinnoline-3-carboxylate is a chemical compound with the molecular formula C9H7KN2O2 . It is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of cinnoline derivatives, which include Potassium cinnoline-3-carboxylate, has been achieved through various methods. One approach involves a one-pot microwave-assisted reaction inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules . Another method involves a cascade process that includes the Knoevenagel procedure followed by selective cyclization .Molecular Structure Analysis
The molecular structure of Potassium cinnoline-3-carboxylate consists of a cinnoline core, a carboxylate group, and a potassium ion . The carboxylate group is a common functional group in organic chemistry, consisting of a carbonyl and a hydroxyl group attached to the same carbon .Chemical Reactions Analysis
Cinnoline derivatives, including Potassium cinnoline-3-carboxylate, have been synthesized through various chemical reactions. These reactions often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . In addition, potassium carboxylates may retard the formation of levoglucosan and volatiles by inhibiting the depolymerization reaction and simultaneously accelerate char formation by catalyzing the dehydration reaction .Physical And Chemical Properties Analysis
Potassium cinnoline-3-carboxylate is a solid at room temperature . The carboxyl group in the compound contributes to its acidity, with carboxylic acids being weak acids compared to mineral acids .Mechanism of Action
While the specific mechanism of action for Potassium cinnoline-3-carboxylate is not explicitly stated in the sources, it’s worth noting that potassium salts, in general, have been known to bind to and block potassium channels, delaying action potential repolarization, which leads to an increase in action potential duration and an increase in the effective refractory period (ERP) .
Future Directions
The synthesis of cinnoline derivatives, including Potassium cinnoline-3-carboxylate, continues to be a topic of interest in the field of synthetic organic chemistry due to their versatile applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods .
properties
IUPAC Name |
potassium;cinnoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.K/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHTXPFYSLPIG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cinnoline-3-carboxylate |
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